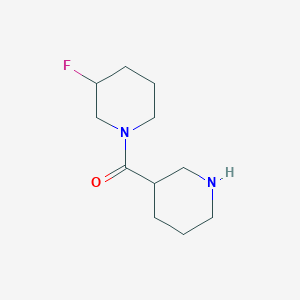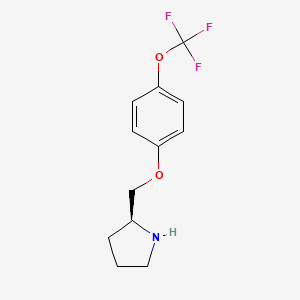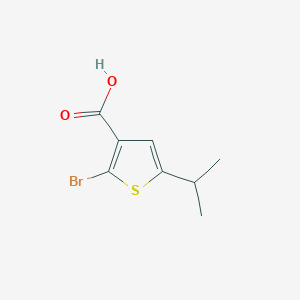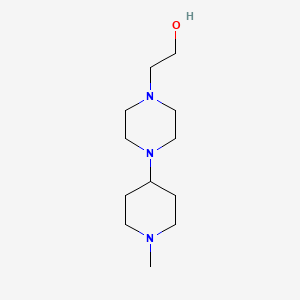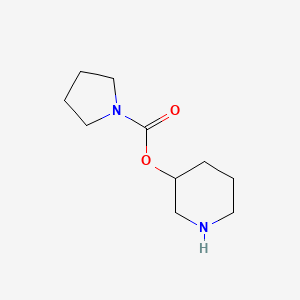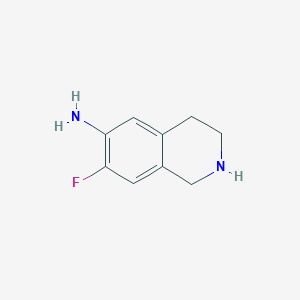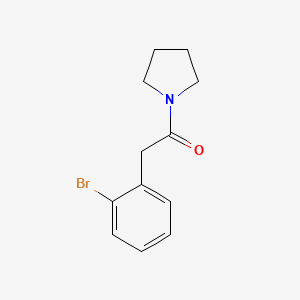
2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
Vue d'ensemble
Description
2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone (2-BP) is a compound belonging to the class of heterocyclic compounds, which are characterized by their ring-shaped molecular structure. 2-BP is a synthetic compound, first synthesized by the research group of Professor J.F. Desiraju in 1998, and has since been studied for its potential application in a variety of fields. 2-BP has been found to have a range of properties which make it useful in scientific research, such as its ability to form stable complexes with a range of other molecules, and its ability to act as a ligand for various metals.
Applications De Recherche Scientifique
Hydrogen-Bonding in Enaminones
Research by Balderson et al. (2007) explores the hydrogen-bonding patterns in enaminones, including compounds related to 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone. They found that these compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, essential for understanding molecular interactions and crystal structure stabilization in organic chemistry (Balderson et al., 2007).
Novel Cathinone Derivative Characterization
Bijlsma et al. (2015) identified and characterized a novel cathinone derivative similar to 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone. This research is crucial in forensic and clinical laboratories for identifying novel substances and understanding their chemical properties (Bijlsma et al., 2015).
Synthesis Studies
Jin (2015) conducted a study on the synthesis of a compound related to 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, providing insights into synthetic methods and reaction conditions for similar compounds (Jin, 2015).
Antimicrobial Activity
Nural et al. (2018) synthesized and tested compounds related to 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone for antimicrobial activity. Their findings contribute to the development of new antimicrobial agents, demonstrating the potential pharmaceutical applications of these compounds (Nural et al., 2018).
Conducting Polymers
Pandule et al. (2014) synthesized conducting polymers based on derivatives of 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone. Their work highlights the applications of these compounds in developing new materials with specific electronic properties (Pandule et al., 2014).
Corrosion Inhibition
Hegazy et al. (2012) evaluated Schiff bases derived from compounds like 2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone as corrosion inhibitors. This research shows the potential industrial applications of these compounds in protecting metals from corrosion (Hegazy et al., 2012).
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-2-1-5-10(11)9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYYXGKAXPHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



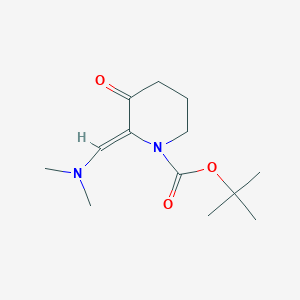
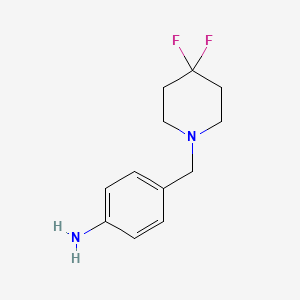

![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)
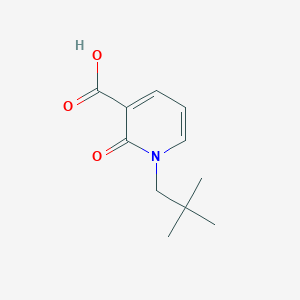
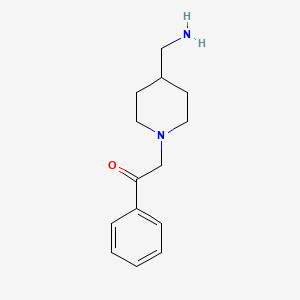
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)
